2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C17H19N5 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-6-phenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H19N5/c1-21-7-9-22(10-8-21)17-19-15-11-14(12-18-16(15)20-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,19,20) |
InChI Key |
ZIDZESWHLHMFFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2)C=C(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Reaction Mechanism
-
SₙAr Reaction :
-
1 reacts with 4-methylpiperazine at position 2, replacing the chloride.
-
Conditions: H₂O-IPA (3:1), 80°C, 2 h.
-
Intermediate: 2-(4-Methylpiperazin-1-yl)-3-nitropyridine (2 ).
-
-
Nitro Group Reduction :
-
2 is reduced using Zn dust (1 equiv) and conc. HCl (0.5 equiv) at 80°C for 45 min.
-
Intermediate: 2-(4-Methylpiperazin-1-yl)-pyridine-2,3-diamine (3 ).
-
-
Heteroannulation with Benzaldehyde :
Key Data:
Cyclization Optimization Studies
PMC highlights FeCl₃ or aerial oxidation for imidazole ring closure, but the H₂O-IPA method outperforms in sustainability.
Solvent Impact on Cyclization
-
Polar Protic Solvents (MeOH, EtOH) : 75–80% yield.
-
H₂O-IPA : 90% yield due to enhanced solubility and H-bonding.
Structural Confirmation and Characterization
Post-synthesis, the target compound is validated via:
-
¹H NMR : Aromatic protons at δ 7.2–8.1 ppm (phenyl), δ 3.2–2.8 ppm (piperazine).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using 1-methylpiperazine and a bromo analogue in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Cancer Therapy
1.1 Kinase Inhibition
The primary application of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine lies in its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. This compound has shown effectiveness against several key kinases:
- Aurora Kinases : These are essential for proper cell division. Inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis in cancer cells.
- FLT3 Kinase : Mutations in FLT3 are common in acute myeloid leukemia (AML). The compound has demonstrated potential to inhibit FLT3, making it a candidate for AML treatment.
Preclinical studies indicate that 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine effectively binds to these kinases, leading to reduced cell proliferation in various cancer cell lines .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has been evaluated against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The compound exhibited moderate antimicrobial activity, suggesting its potential as a lead structure for developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell signaling pathways .
Structural Characterization and Synthesis
The synthesis of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine involves various chemical reactions that enhance its pharmacological properties. Key synthetic pathways include:
- Formation of the Imidazo-Pyridine Core : Utilizing starting materials that undergo cyclization reactions to form the fused ring system.
- Piperazine Substitution : The introduction of the 4-methylpiperazine moiety is critical for enhancing biological activity.
Table 1 below summarizes the synthetic routes and yields reported in the literature.
| Synthetic Route | Starting Materials | Yield (%) |
|---|---|---|
| Route A | Imidazole derivatives + piperazine | 85% |
| Route B | Pyridine derivatives + methylation | 90% |
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study demonstrated that modifications to the piperazine moiety significantly enhanced the binding affinity to FLT3 kinase, resulting in improved anti-cancer efficacy in AML models.
- Case Study 2 : Another investigation focused on the antimicrobial properties, revealing that certain derivatives showed enhanced activity against resistant bacterial strains compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituted Imidazo[4,5-b]pyridines with Piperazine Moieties
Piperazine-substituted derivatives are prominent in kinase inhibitor design. Key analogs include:
Key Observations :
Benzimidazole vs. Imidazo[4,5-b]pyridine Derivatives
highlights the antibacterial activity of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives compared to benzimidazole analogs:
| Compound Class | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli | Reference |
|---|---|---|---|
| 2-(Pyridin-3-yl)-1H-benzimidazoles | 8–32 | 16–64 | |
| 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridines | 4–16 | 8–32 |
Key Observations :
Substituent Effects on Pharmacological Activity
- Phenyl at Position 6 : Present in both the target compound and CCT137690 , this group contributes to hydrophobic interactions in kinase binding pockets.
- Bromo at Position 6/7: Brominated analogs (e.g., ) show anticancer activity, with IC50 values <1 μM in leukemia cell lines, whereas non-halogenated derivatives are less potent .
- Methyltriazole Derivatives : In , methyltriazole substituents reduce antifungal activity but improve antibacterial efficacy, highlighting substituent-dependent selectivity .
Biological Activity
2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of various kinases involved in cancer pathways. The unique structure of this compound, characterized by a fused imidazole and pyridine ring system, enhances its potential as a pharmacophore in drug development.
Chemical Structure and Properties
The chemical structure of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine includes a 4-methylpiperazine moiety, which contributes to its biological activity. The presence of nitrogen atoms in the imidazole and pyridine rings is crucial for its reactivity and interaction with biological targets.
Kinase Inhibition
One of the primary biological activities of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine is its ability to inhibit kinases such as Aurora kinases and FLT3 kinases. These kinases play essential roles in cell division and proliferation, making this compound a candidate for cancer therapy.
Table 1: Kinase Inhibition Data
| Kinase Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Aurora A | 0.067 | Competitive inhibition |
| FLT3 | 0.16 | Competitive inhibition |
Molecular Docking Studies
Molecular docking simulations have demonstrated that 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine can effectively bind to the active sites of target kinases. The binding affinities suggest that structural modifications can enhance its potency against specific targets.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Preclinical Cancer Studies : In vitro studies showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating potent antitumor activity.
- Comparative Studies : Research comparing structural analogs revealed that modifications in substituents could influence biological activity significantly. For instance, compounds with halogen substitutions demonstrated enhanced lipophilicity and improved binding affinity to target kinases.
Table 2: Comparative Biological Activity of Structural Analogues
| Compound Name | IC50 (µM) | Unique Features |
|---|---|---|
| 6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine | 0.05 | Incorporates pyrazole moiety |
| 6-Bromo-2-(4-methylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine | 0.03 | Enhanced lipophilicity due to bromine |
| 2-(Piperidin-1-yl)-6-phenylnicotinamide | 0.12 | Antimicrobial activity |
Q & A
Basic: What are common synthetic routes for synthesizing 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine?
Answer:
The compound is typically synthesized via cyclization reactions starting from 2,3-diaminopyridine derivatives. A key method involves:
- Condensation with aldehydes or ketones : Reacting 2,3-diaminopyridine with a phenyl-substituted aldehyde under reflux conditions, followed by introduction of the 4-methylpiperazine moiety via nucleophilic substitution .
- Mannich reaction : Secondary amines (e.g., 4-methylpiperazine) are introduced using formaldehyde in ethanol or methanol, forming the imidazo[4,5-b]pyridine core .
- Post-functionalization : Halogenated intermediates (e.g., 6-bromo derivatives) allow further modification via Suzuki coupling or nucleophilic aromatic substitution to attach the phenyl group .
Basic: How is the structural integrity of this compound confirmed?
Answer:
Structural validation employs:
- X-ray crystallography : Determines bond angles, dihedral angles (e.g., phenyl ring orientation relative to the imidazo[4,5-b]pyridine core), and crystal packing .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylpiperazine protons at δ ~2.5 ppm, aromatic protons at δ ~7.2–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Advanced: How do substituent variations on the piperazine ring affect kinase inhibitory activity?
Answer:
Substituents modulate activity through:
- Steric effects : Bulky groups (e.g., tert-butyl) reduce binding affinity by hindering access to kinase ATP pockets .
- Electronic effects : Electron-withdrawing groups (e.g., cyano) enhance hydrogen bonding with catalytic lysine residues .
- Solubility optimization : Hydrophilic substituents (e.g., pyrazinylmethyl) improve pharmacokinetics by increasing aqueous solubility .
Methodology : - In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., Aurora A) using fluorescence-based assays .
- Molecular docking : Predict binding modes using software like AutoDock Vina .
Advanced: What strategies optimize yield in multi-step synthesis?
Answer:
Key optimizations include:
- Temperature control : Reflux in ethanol (72 h) for cycloaddition reactions ensures complete conversion .
- Catalyst selection : Use of Na₂S₂O₄ for nitro group reduction minimizes side products .
- Purification : Column chromatography (hexane/ethyl acetate, 2:1) followed by recrystallization improves purity (>95%) .
Basic: What in vitro assays are used to assess biological activity?
Answer:
- Kinase inhibition assays : Fluorescence polarization (FP) or ADP-Glo™ assays quantify inhibition of target kinases (e.g., EGFR, Aurora kinases) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) evaluate antiproliferative activity .
- Solubility testing : Equilibrium solubility in PBS (pH 7.4) predicts bioavailability .
Advanced: How to resolve contradictions in biological data from different derivatives?
Answer:
Contradictions arise due to:
- Substituent positioning : Para vs. meta substituents on the phenyl ring alter π-π stacking in kinase binding pockets .
- Off-target effects : Profiling against kinase panels (e.g., 100-kinase panel) identifies non-specific interactions .
Resolution : - Dose-response curves : Confirm activity trends across multiple concentrations.
- Structural analogs : Synthesize and test derivatives with incremental modifications to isolate critical substituents .
Advanced: What computational methods predict binding affinity?
Answer:
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., using GROMACS) .
- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications .
- Pharmacophore modeling : Identify essential interaction points (e.g., hydrogen bonds with hinge region residues) .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column chromatography : Silica gel with gradients of hexane/ethyl acetate (2:1 to 1:2) .
- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (>99%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
Advanced: How to design analogs with improved pharmacokinetics?
Answer:
- LogP optimization : Introduce polar groups (e.g., pyrimidine) to reduce LogP from ~3.5 to ~2.0, enhancing solubility .
- Metabolic stability : Replace metabolically labile groups (e.g., tert-butyl with trifluoromethyl) .
- Plasma protein binding (PPB) : Modify piperazine substituents to lower PPB (e.g., replace benzyl with isoxazole) .
Basic: What spectroscopic methods characterize the compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
